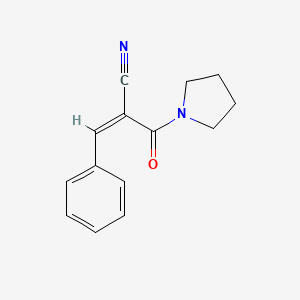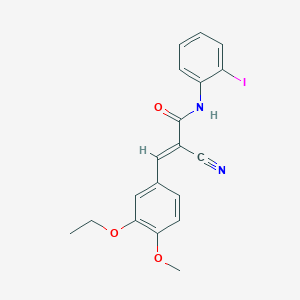
(2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate is a chemical compound with potential scientific research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Additionally, there are several future directions for research on this compound.
Mécanisme D'action
The mechanism of action of (2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound may inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth, and it has also been shown to induce DNA damage in cancer cells. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate for lab experiments include its potential as an anticancer and antimicrobial agent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound for lab experiments include its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on (2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate. One potential direction is to further investigate its mechanism of action, as this may provide insights into its potential as an anticancer and antimicrobial agent. Additionally, future research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility in water. Finally, future studies could investigate the potential of this compound as a treatment for other diseases, such as viral infections.
Méthodes De Synthèse
The synthesis method for (2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate involves a multi-step process. The first step involves the preparation of furan-2-carboxylic acid, which is then reacted with 2-aminobenzaldehyde to form 2-(furan-2-yl)quinoline-4-carbaldehyde. The final step involves the reaction of 2-(furan-2-yl)quinoline-4-carbaldehyde with ethyl glyoxylate to form this compound.
Applications De Recherche Scientifique
(2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate has potential scientific research applications in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an antimicrobial agent, as it has shown activity against several bacterial strains.
Propriétés
IUPAC Name |
(2-amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c17-15(19)9-22-16(20)11-8-13(14-6-3-7-21-14)18-12-5-2-1-4-10(11)12/h1-8H,9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZKFNCDUGCHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26657930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466772.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)

![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)

![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)

![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)